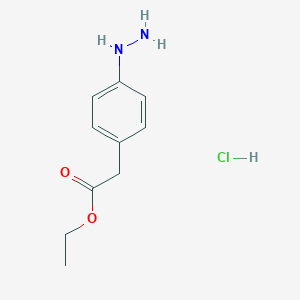

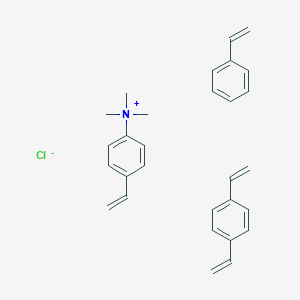

Ethyl (4-hydrazinophenyl)acetate hydrochloride

Vue d'ensemble

Description

Applications De Recherche Scientifique

Chemical Synthesis and Process Intensification

Ethyl acetate is widely used as a solvent in paints, coatings, resins, and flavors. Techniques for its production, such as reactive distillation and microwave reactive distillation, are explored for process intensification, offering potential insights into the synthesis and applications of Ethyl (4-hydrazinophenyl)acetate hydrochloride in similar chemical processes (Patil & Gnanasundaram, 2020).

Toxicology and Environmental Impact

Studies on the environmental impact and toxicology of chemicals provide essential information on safety and handling requirements. For example, the toxicity and environmental fate of ionic liquids, including 1-ethyl-3-methylimidazolium acetate, are scrutinized to predict and control their environmental consequences, hinting at the significance of understanding similar aspects for this compound (Ostadjoo et al., 2018).

Antioxidant Properties

Research into the antioxidant capacity of various compounds, such as the ABTS/PP decolorization assay, helps in understanding the reaction pathways and antioxidant capacity of chemical compounds. This area might suggest potential antioxidant applications for this compound (Ilyasov et al., 2020).

Adhesive Techniques in Prosthodontics

The development of adhesive techniques for dental applications, including the use of ethyl acetate, could indicate potential applications of this compound in medical materials science (Shimizu & Takahashi, 2012).

Polymer Recycling

Research on the chemical recycling of polymers, such as poly(ethylene terephthalate), highlights the importance of chemical processes in sustainability efforts. This research area may suggest applications of this compound in facilitating or enhancing recycling processes (Karayannidis & Achilias, 2007).

Orientations Futures

Propriétés

IUPAC Name |

ethyl 2-(4-hydrazinylphenyl)acetate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O2.ClH/c1-2-14-10(13)7-8-3-5-9(12-11)6-4-8;/h3-6,12H,2,7,11H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DENTXBGEUCFNQB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1=CC=C(C=C1)NN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 4-[(3-methoxyphenyl)sulfanyl]-3-oxobutanoate](/img/structure/B172212.png)

![2-Chloro-5-(trifluoromethyl)benzo[d]oxazole](/img/structure/B172225.png)